

# Clinafloxacin Hydrochloride: A Technical Overview of Pharmacokinetics and Oral Bioavailability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Clinafloxacin hydrochloride*

Cat. No.: B029996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Clinafloxacin hydrochloride**, also known as CI-960, is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic pathogens.<sup>[1]</sup> Developed for both oral and parenteral administration, it has been investigated for the treatment of serious and life-threatening infections.<sup>[1]</sup> Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Despite its potent antimicrobial activity, the clinical development of clinafloxacin was halted due to safety concerns. This technical guide provides a comprehensive summary of the available pharmacokinetic and oral bioavailability data for **clinafloxacin hydrochloride**, with a focus on human studies. While specific preclinical data in common animal models are not readily available in the published literature, a general overview of fluoroquinolone pharmacokinetics in animals is provided for context.

## Pharmacokinetics in Humans

The pharmacokinetics of clinafloxacin have been evaluated in healthy volunteers and specific patient populations following single and multiple intravenous (IV) and oral administrations.

## Data Presentation

The following tables summarize the key pharmacokinetic parameters of clinafloxacin in humans.

Table 1: Single-Dose Pharmacokinetics of Intravenous **Clinafloxacin Hydrochloride** in Healthy Adults[1]

| Parameter                       | 50 mg     | 100 mg    | 200 mg     | 400 mg     |
|---------------------------------|-----------|-----------|------------|------------|
| Cmax (µg/mL)                    | 0.9 ± 0.2 | 1.6 ± 0.3 | 3.3 ± 0.6  | 6.2 ± 1.0  |
| AUC <sub>0-∞</sub><br>(µg·h/mL) | 3.2 ± 0.6 | 6.0 ± 1.2 | 12.8 ± 2.6 | 25.6 ± 5.2 |
| t <sub>1/2</sub> (h)            | 4.9 ± 1.0 | 5.2 ± 1.0 | 5.6 ± 1.2  | 5.8 ± 1.1  |
| CL (mL/min)                     | 278 ± 58  | 292 ± 67  | 269 ± 55   | 269 ± 55   |
| Vd (L)                          | 119 ± 25  | 130 ± 29  | 129 ± 28   | 128 ± 28   |
| Ae <sub>0-48</sub> (% dose)     | 63 ± 11   | 65 ± 10   | 60 ± 9     | 57 ± 8     |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC<sub>0-∞</sub>: Area under the plasma concentration-time curve from time zero to infinity; t<sub>1/2</sub>: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution at steady state; Ae<sub>0-48</sub>: Percentage of dose excreted unchanged in urine over 48 hours.

Table 2: Single-Dose Pharmacokinetics of Oral **Clinafloxacin Hydrochloride** in Healthy Adults[1][2]

| Parameter                                                                        | 25 mg         | 50 mg         | 100 mg        | 200 mg        | 400 mg         |
|----------------------------------------------------------------------------------|---------------|---------------|---------------|---------------|----------------|
| Cmax<br>( $\mu\text{g}/\text{mL}$ )                                              | $0.2 \pm 0.1$ | $0.4 \pm 0.1$ | $0.8 \pm 0.2$ | $1.5 \pm 0.3$ | $3.0 \pm 0.6$  |
| Tmax (h)                                                                         | $0.7 \pm 0.3$ | $0.8 \pm 0.3$ | $1.0 \pm 0.4$ | $1.2 \pm 0.5$ | $1.5 \pm 0.6$  |
| AUC <sub>0-<math>\infty</math></sub><br>( $\mu\text{g}\cdot\text{h}/\text{mL}$ ) | $0.9 \pm 0.2$ | $1.8 \pm 0.4$ | $3.8 \pm 0.8$ | $7.9 \pm 1.7$ | $16.2 \pm 3.5$ |
| t $\frac{1}{2}$ (h)                                                              | $4.6 \pm 0.9$ | $4.8 \pm 1.0$ | $5.1 \pm 1.0$ | $5.4 \pm 1.1$ | $5.9 \pm 1.2$  |
| Oral<br>Bioavailability<br>(F)                                                   | ~90%          | ~90%          | ~90%          | ~90%          | ~90%           |

Data are presented as mean  $\pm$  standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC<sub>0- $\infty$</sub> : Area under the plasma concentration-time curve from time zero to infinity; t $\frac{1}{2}$ : Elimination half-life; F: Absolute oral bioavailability.

Table 3: Multiple-Dose Pharmacokinetics of Oral **Clinafloxacin Hydrochloride** in Healthy Adults (200 mg Twice Daily)[1]

| Parameter                                                    | Day 1         | Day 7          |
|--------------------------------------------------------------|---------------|----------------|
| Cmax ( $\mu\text{g}/\text{mL}$ )                             | $1.6 \pm 0.4$ | $1.9 \pm 0.5$  |
| Tmax (h)                                                     | $1.3 \pm 0.5$ | $1.4 \pm 0.6$  |
| AUC <sub>0-12</sub> ( $\mu\text{g}\cdot\text{h}/\text{mL}$ ) | $8.4 \pm 1.8$ | $10.2 \pm 2.2$ |
| t $\frac{1}{2}$ (h)                                          | $5.6 \pm 1.2$ | $6.1 \pm 1.3$  |
| Cmin ( $\mu\text{g}/\text{mL}$ )                             | -             | $0.3 \pm 0.1$  |

Data are presented as mean  $\pm$  standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC<sub>0-12</sub>: Area under the plasma concentration-time curve over a 12-hour dosing interval; t $\frac{1}{2}$ : Elimination half-life; Cmin: Trough plasma concentration.

## Key Pharmacokinetic Characteristics in Humans:

- Absorption: Clinafloxacin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) generally reached within 0.7 to 2 hours.[1][2][3]
- Bioavailability: The absolute oral bioavailability of clinafloxacin is high, approximately 90%, and does not appear to be dose-dependent.[1][3]
- Distribution: The volume of distribution of clinafloxacin is large, exceeding total body water, which suggests extensive tissue penetration.[1]
- Metabolism and Excretion: A significant portion of the administered clinafloxacin dose, ranging from 40% to 75%, is excreted unchanged in the urine.[1] This indicates that renal clearance is a major pathway of elimination.[4] The remainder is likely eliminated through non-renal routes, including metabolism.
- Half-life: The terminal elimination half-life of clinafloxacin in subjects with normal renal function is approximately 5 to 7 hours.[1]
- Linearity: The pharmacokinetics of clinafloxacin appear to be linear over the therapeutic dose range, with Cmax and AUC increasing proportionally with the dose.[1]
- Effect of Renal Impairment: In subjects with decreased renal function, the clearance of clinafloxacin is reduced, leading to higher plasma concentrations and a prolonged elimination half-life.[5] This suggests that dose adjustments may be necessary for patients with significant renal impairment.

## Preclinical Pharmacokinetics: A General Overview

Specific, quantitative pharmacokinetic data for **clinafloxacin hydrochloride** in common preclinical species such as rats, dogs, and monkeys are not readily available in the peer-reviewed literature. However, general pharmacokinetic characteristics of fluoroquinolones in these species can provide a comparative context for drug development professionals.

- Rats: Fluoroquinolones generally exhibit good oral absorption in rats. Elimination is often a combination of renal and hepatic pathways.
- Dogs: Oral bioavailability of fluoroquinolones in dogs can be more variable than in other species and may be influenced by the formulation. They typically have a large volume of

distribution.

- **Monkeys:** Non-human primates are often used in preclinical studies to predict human pharmacokinetics. However, species-specific differences in metabolism and transporter activity can lead to variations in bioavailability and clearance.<sup>[6]</sup> For some fluoroquinolones, oral bioavailability in monkeys has been shown to be a reasonable predictor for humans.

## Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic evaluation of **clinafloxacin hydrochloride**.

### Clinical Pharmacokinetic Study Protocol

A typical clinical study to assess the pharmacokinetics and oral bioavailability of clinafloxacin would involve a randomized, crossover design.

- **Subject Recruitment:** Healthy adult volunteers, after providing informed consent, would be screened for inclusion based on predefined criteria (e.g., age, weight, normal renal and hepatic function).
- **Drug Administration:**
  - **Intravenous (IV) Administration:** A single dose of **clinafloxacin hydrochloride** would be administered as a constant-rate intravenous infusion over a specified period (e.g., 60 minutes).<sup>[1]</sup>
  - **Oral Administration:** A single oral dose of **clinafloxacin hydrochloride** would be administered with a standardized volume of water after an overnight fast.<sup>[1]</sup>
- **Blood Sampling:** Serial blood samples would be collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
- **Urine Collection:** Total urine output would be collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) to determine the extent of renal excretion.<sup>[1]</sup>

- Sample Processing and Storage: Blood samples would be collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. Plasma and urine samples would be stored frozen (e.g., at -20°C or -70°C) until analysis.[4]
- Bioanalytical Method: The concentration of clinafloxacin in plasma and urine samples would be determined using a validated bioanalytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.[1]
- Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t<sub>1/2</sub>, CL, and Vd. Oral bioavailability (F) would be calculated as the ratio of the dose-normalized AUC after oral administration to the dose-normalized AUC after IV administration.[1]

## Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the quantification of clinafloxacin in human plasma is described below. This method is based on common practices for the analysis of fluoroquinolones.

- Sample Preparation (Protein Precipitation):
  - To a 0.5 mL aliquot of plasma, an internal standard is added.
  - A protein precipitating agent, such as acetonitrile or perchloric acid, is added to the plasma sample.[4]
  - The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
  - The supernatant is collected for analysis.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M citric acid with ion-pairing agents) and an organic modifier (e.g., acetonitrile).[1] The pH of the mobile phase is adjusted to ensure optimal separation.
- Flow Rate: A constant flow rate, typically around 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
- Detection:
  - UV Detection: The column effluent is monitored at a wavelength of maximum absorbance for clinafloxacin, typically around 340 nm.[1]
  - Fluorescence Detection: Alternatively, a fluorescence detector can be used for enhanced sensitivity, with appropriate excitation and emission wavelengths.
- Method Validation: The analytical method would be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.

## Visualizations

### Experimental Workflow for a Human Pharmacokinetic Study

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile and oral bioavailability of **clinafloxacin hydrochloride** in humans.



[Click to download full resolution via product page](#)

Caption: Workflow of a clinical pharmacokinetic study.

## Logical Relationship of Clinafloxacin's Disposition

The following diagram illustrates the logical relationships involved in the absorption, distribution, metabolism, and excretion (ADME) of orally administered **clinafloxacin hydrochloride**.



[Click to download full resolution via product page](#)

Caption: ADME pathway of oral clinafloxacin.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Pharmacokinetics of Clinafloxacin after Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tolerance and pharmacokinetics of clinafloxacin (CI-960) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinafloxacin - Wikipedia [en.wikipedia.org]
- 4. Drug Interactions with Clinafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinafloxacin Pharmacokinetics in Subjects with Various Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clinafloxacin Hydrochloride: A Technical Overview of Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029996#clinafloxacin-hydrochloride-pharmacokinetics-and-oral-bioavailability>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)